molecular formula C22H18N2O2S B279567 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

カタログ番号: B279567
分子量: 374.5 g/mol
InChIキー: RFSZESIDBWVOND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied in recent years due to its potential in various scientific applications. This compound is synthesized through a multi-step process that involves the reaction of various chemical reagents.

作用機序

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide inhibits the activity of PLK1 by binding to its kinase domain. This binding prevents the enzyme from phosphorylating its substrates, which are required for cell division. As a result, the growth of cancer cells is inhibited.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells by activating the caspase-3 enzyme. This compound has also been shown to inhibit the migration and invasion of cancer cells.

実験室実験の利点と制限

One of the main advantages of using N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide in lab experiments is its specificity for PLK1. This compound does not inhibit the activity of other kinases, which reduces the risk of off-target effects. However, this compound has a relatively short half-life, which limits its effectiveness in vivo.

将来の方向性

There are several future directions for the study of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide. One potential direction is the development of more potent and selective PLK1 inhibitors based on the structure of this compound. Another direction is the investigation of the potential of this compound in combination with other anti-cancer drugs. Finally, the development of new delivery methods for this compound could enhance its effectiveness in vivo.

合成法

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide involves a multi-step process that begins with the reaction of 2-aminothiophenol and 2-bromoaniline in the presence of a palladium catalyst. This reaction results in the formation of 2-(1,3-benzothiazol-2-yl)aniline, which is then reacted with 3-methylphenol in the presence of sodium hydride to yield 2-(3-methylphenoxy)-N-(2-(1,3-benzothiazol-2-yl)phenyl)acetamide. This compound is then further reacted with ethylene glycol to yield the final product, this compound.

科学的研究の応用

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has been extensively studied for its potential in various scientific applications. One of the most promising applications of this compound is in cancer research. Studies have shown that this compound inhibits the growth of cancer cells by targeting the polo-like kinase 1 (PLK1) enzyme, which is involved in cell division. This compound has also been shown to inhibit the growth of other types of cells, including bacteria and viruses.

特性

分子式

C22H18N2O2S

分子量

374.5 g/mol

IUPAC名

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C22H18N2O2S/c1-15-7-6-8-16(13-15)26-14-21(25)23-18-10-3-2-9-17(18)22-24-19-11-4-5-12-20(19)27-22/h2-13H,14H2,1H3,(H,23,25)

InChIキー

RFSZESIDBWVOND-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3

正規SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。